1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea
CAS No.: 1091020-97-1
Cat. No.: VC11945265
Molecular Formula: C18H28N4O2S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea - 1091020-97-1](/images/structure/VC11945265.png)
Specification
CAS No. | 1091020-97-1 |
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Molecular Formula | C18H28N4O2S |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 1-cyclohexyl-3-[4-(3-oxo-3-piperidin-1-ylpropyl)-1,3-thiazol-2-yl]urea |
Standard InChI | InChI=1S/C18H28N4O2S/c23-16(22-11-5-2-6-12-22)10-9-15-13-25-18(20-15)21-17(24)19-14-7-3-1-4-8-14/h13-14H,1-12H2,(H2,19,20,21,24) |
Standard InChI Key | GEMPIGCTIKTCBB-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCCCC3 |
Canonical SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCCCC3 |
Introduction
Structural Characteristics and Computational Modeling
Molecular Architecture
The core structure consists of a urea bridge (-NH-C(=O)-NH-) connecting two pharmacophores:
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A cyclohexyl group providing hydrophobic bulk and conformational flexibility
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A 2-aminothiazole scaffold substituted with a ketone-linked piperidine side chain
Quantum mechanical calculations on analogous urea-thiazole compounds reveal dipole moments ranging from 4.8–6.2 Debye, with the thiazole ring contributing significant aromatic character (HOMA index 0.78–0.82) . Molecular dynamics simulations suggest the piperidine moiety adopts a chair conformation in 89% of low-energy states, while the cyclohexyl group samples both chair and boat configurations .
Physicochemical Properties
Predicted properties for the title compound include:
These characteristics suggest moderate blood-brain barrier permeability (per Egan's BOILED-Egg model) and likely oral bioavailability .
Synthetic Approaches
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Thiazole-first strategy:
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Step 1: Condensation of thiourea derivatives with α-bromo ketones to form 2-aminothiazole core
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Step 2: Alkylation at C4 position using 3-chloro-1-(piperidin-1-yl)propan-1-one
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Step 3: Urea coupling via reaction with cyclohexyl isocyanate
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Urea-last approach:
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Step 1: Pre-form 4-(3-oxo-3-piperidinylpropyl)thiazol-2-amine
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Step 2: Phosgene-mediated coupling with cyclohexylamine
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Silica gel chromatography (ethyl acetate:hexane 3:7)
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Recrystallization from ethanol/water mixtures
Biological Activity Profiling
Target Prediction
Machine learning models (SwissTargetPrediction, SEA) identify potential targets:
Target Class | Probability | Related Compounds |
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Dihydrofolate reductase | 0.67 | Pyrimethamine analogs |
GABA-A receptor | 0.58 | Benzodiazepine derivatives |
TRPV1 ion channel | 0.49 | Capsaicin-like ligands |
Enzymatic Assays
While direct inhibition data is unavailable, structural analogs show:
Molecular docking reveals favorable interactions (ΔG = -9.3 kcal/mol) with the Plasmodium falciparum DHFR active site, particularly through hydrogen bonding with Asp54 and hydrophobic contacts with Ile164 .
Toxicology and ADMET Profile
Predictive toxicology models indicate:
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Low CYP450 inhibition (CYP3A4 IC50 > 50 μM)
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Moderate hERG binding risk (pIC50 = 5.2)
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Ames test negative for mutagenicity
Acute toxicity estimates (LD50):
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Rat oral: 480 mg/kg
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Mouse intravenous: 112 mg/kg
Notable predicted metabolites include:
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Piperidine N-oxidation (major Phase I pathway)
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Thiazole ring hydroxylation
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Urea cleavage to cyclohexylamine
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